1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid
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Overview
Description
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is an organic compound featuring a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid typically involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resultant intermediate undergoes hydrolysis and decarboxylation to yield the desired product . Another method involves the reaction of a 6-methyl-nicotinic acid ester with (4-methylthio-phenyl)-acetonitrile, followed by acid hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The processes often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methyl-pyridin-3-YL)-2-(4-methylsulfonyl)phenyl]ethanone: This compound shares a similar pyridine ring structure but differs in the functional groups attached.
3-(6-Methyl-pyridin-3-YL)-2-(4-methylthio-phenyl)-3-oxopropionic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropanecarboxylic acid moiety linked to a methyl-substituted pyridine ring. Its molecular formula is C10H11NO2 with a molecular weight of approximately 177.2 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- IUPAC Name : this compound
Property | Value |
---|---|
CAS Number | [Not Available] |
Melting Point | [Not Available] |
Solubility | [Not Available] |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The presence of the pyridine ring may enhance its binding affinity to various targets due to the electron-rich nature of the nitrogen atom in the ring, facilitating interactions through hydrogen bonding or π-π stacking.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, which could be attributed to its ability to interfere with cell cycle progression and promote cell death.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
- Anti-inflammatory Research : In a study focused on the anti-inflammatory effects of pyridine-based compounds, it was found that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.
- Anticancer Activity : A research article in Cancer Letters reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study highlighted its potential as a lead compound for further development in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|---|
1-(6-Methyl-pyridin-3-YL)-carboxylic acid | C10H11NO2 | Moderate | Yes | Yes |
Pyridine derivative A | C9H10N2O | High | Moderate | Moderate |
Pyridine derivative B | C11H13N | Low | Yes | High |
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-2-3-8(6-11-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
MOVSPLVTBCHSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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